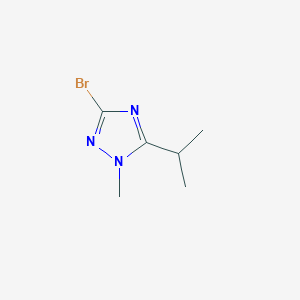

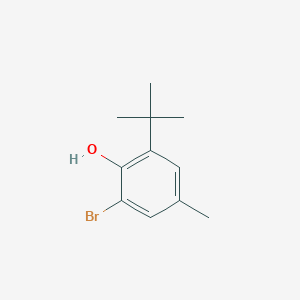

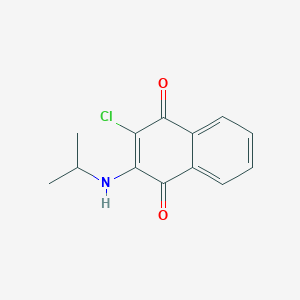

![molecular formula C11H9NO4S B3032453 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 184840-76-4](/img/structure/B3032453.png)

2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinedione derivatives has been a subject of interest due to their pharmacological properties. Paper describes the synthesis of a highly potent serotonin-3 receptor antagonist, which is a structurally novel compound. The synthesis process includes the creation of a tritiated version of the compound, which is useful for pharmacological studies. Similarly, paper reports the synthesis of substituted thiazolidinedione derivatives that exhibit euglycemic and hypolipidemic activities in Wistar male rats. One of the compounds, referred to as 4a, was identified as particularly potent. In paper , the synthesis of compounds with a 4-(2-methyl-2-phenylpropoxy) benzyl moiety was explored, with one compound, AL-321, showing significant hypoglycemic and hypolipidemic activities.

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. Paper provides a detailed characterization of a thiazolidin-4-one compound, including its crystal structure determined by X-ray powder diffraction. The structure is described as triclinic with specific space group parameters. The study also includes density functional theory (DFT) analysis to complement the structural data. Paper examines the molecular and crystal structures of a tetrazole-thione compound and its complex with cadmium(II). The study reveals the nonplanar nature of the free ligand and the distorted tetrahedral coordination mode in the complex.

Chemical Reactions Analysis

The chemical reactivity of thiazolidinedione derivatives is influenced by their molecular structure. While the papers provided do not delve deeply into specific chemical reactions, the synthesis processes described in papers , , and imply that these compounds can undergo various chemical transformations to yield pharmacologically active agents. The structural analyses in papers and suggest potential reactivity patterns, such as the formation of hydrogen bonds and coordination to metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives are closely tied to their structure and synthesis. The compounds discussed in papers , , and have been evaluated for their ability to penetrate biological barriers, such as the blood-brain barrier, and their in vivo activities in animal models. These properties are essential for their potential therapeutic applications. The solid-state structures reported in papers and provide insights into the intermolecular interactions that can influence the physical properties of these compounds, such as solubility and stability.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

2,4-Thiazolidinedione derivatives have been explored for their antimicrobial and antitumor properties. Singh et al. (2022) reviewed the development of 2,4-Thiazolidinedione (2,4‐TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents, highlighting the compound's structural versatility and potential for modification to enhance biological activity. The review emphasized the significance of substitutions at N‐3 and C‐5 positions of the 2,4‐TZD nucleus in determining the compound's pharmacological profile (Singh et al., 2022).

Antidiabetic Activity

The structural framework of 2,4-Thiazolidinedione has been utilized to develop compounds with antidiabetic activity. Research by Momose et al. (2002) involved synthesizing 2,4-thiazolidinediones and 2,4-oxazolidinediones with specific substituents, showing significant glucose- and lipid-lowering activities in diabetic animal models. This study indicates the potential of 2,4-Thiazolidinedione derivatives as insulin sensitizers and antidiabetic agents, with some compounds demonstrating superior efficacy to existing medications like pioglitazone (Momose et al., 2002).

Synthesis and Structural Modification

The synthesis and structural modification of 2,4-Thiazolidinedione derivatives have been extensively studied. Popov-Pergal et al. (2010) reported the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones with various arylidene groups. This work contributes to understanding the impact of structural modifications on the biological activity and pharmacological potential of 2,4-Thiazolidinedione derivatives (Popov-Pergal et al., 2010).

Antimicrobial Activity

The antimicrobial properties of 2,4-Thiazolidinedione derivatives have been explored in various studies. Moorthy et al. (2014) synthesized and characterized a series of 2,4-thiazolidinedione derivatives with substituted imidazoles, evaluating their antimicrobial activity against a range of bacterial and fungal species. This research highlights the potential of 2,4-Thiazolidinedione derivatives as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Moorthy et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound exhibits its biological activity by stimulating the PPARγ receptor . The activation of PPARγ improves insulin resistance, which is beneficial for antidiabetic activity . It also inhibits the cytoplasmic Mur ligase enzyme, contributing to its antimicrobial action . Furthermore, it scavenges reactive oxygen species (ROS), providing antioxidant activity .

Biochemical Pathways

The activation of PPARγ leads to the transcription of specific genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . The inhibition of Mur ligase disrupts the synthesis of bacterial cell walls, rendering the compound antimicrobial . The scavenging of ROS prevents oxidative stress, contributing to its antioxidant activity .

Result of Action

The activation of PPARγ by this compound improves insulin resistance, which can help manage diabetes . Its antimicrobial action results from the inhibition of Mur ligase, which can be useful in treating bacterial infections . Additionally, its antioxidant action, resulting from ROS scavenging, can protect cells from oxidative damage .

Análisis Bioquímico

Biochemical Properties

2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is known to be a peroxisome proliferator-activated receptors (PPAR) activator . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRJJGJJVMGLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389168 | |

| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184840-76-4 | |

| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

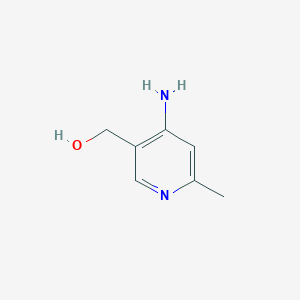

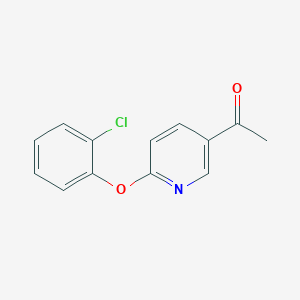

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

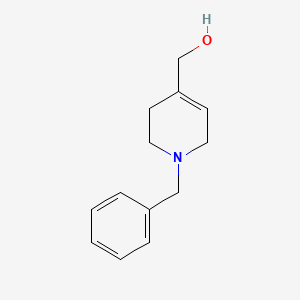

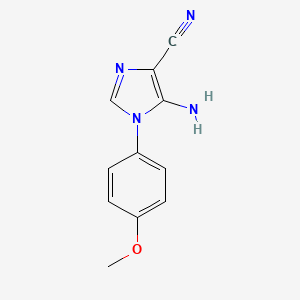

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)

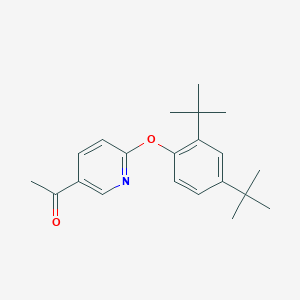

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)